N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide featuring a 3-methoxy group, a 1-methyl substituent on the pyrazole ring, and a 4-acetamidophenyl carboxamide moiety. The 4-acetamidophenyl group may enhance solubility or metabolic stability compared to simpler aryl substituents, while the methoxy and methyl groups could influence electronic and steric properties.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9(19)15-10-4-6-11(7-5-10)16-13(20)12-8-18(2)17-14(12)21-3/h4-8H,1-3H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJSAEJYTNKFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation of the Amino Group: The amino group on the phenyl ring can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Coupling Reaction: The final step involves coupling the acetamidophenyl group with the pyrazole ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key Observations :
- Polarity: The target compound’s 3-methoxy and 4-acetamidophenyl groups may confer intermediate polarity compared to the polar amino group in 4a or the lipophilic naphthyl group in 5g.
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) enhance electrophilicity, whereas electron-donating groups (e.g., methoxy in the target compound) may stabilize resonance structures .
Physicochemical Properties
- Melting Points : The lower melting point of 4b (178°C vs. 247°C for 4a) highlights how alkylation (4-methylphenyl) reduces crystallinity compared to unsubstituted phenyl groups . The target compound’s melting point is unreported but likely influenced by its acetamido and methoxy substituents.
Biological Activity
N-(4-acetamidophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including studies on its anticancer, anti-inflammatory, and antimicrobial effects.
- Molecular Formula : CHNO
- Molecular Weight : 288.30 g/mol
- CAS Number : 1014048-70-4
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy against various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2).
Case Study: Breast Cancer Cell Line
In vitro studies demonstrated that this compound induces apoptosis in MDA-MB-231 cells. Key findings include:
- Caspase Activity : At a concentration of 10 μM, the compound enhanced caspase-3 activity by 1.33 to 1.57 times compared to control groups, indicating significant apoptotic effects .
- Morphological Changes : Treatment at 1 μM resulted in observable morphological changes in cell structures, further supporting its role as an apoptosis inducer .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated using various models.
In Vivo Studies
In acute inflammatory models, this compound exhibited notable effects:
| Compound | Model | Effect on Paw Swelling (%) | Comparison to Aspirin (%) |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 93.53 ± 1.37% | Comparable |
| Aspirin | Carrageenan-induced edema | - | 90.13 ± 1.45% |
The compound demonstrated a higher anti-inflammatory effect than traditional NSAIDs like diclofenac sodium, with minimal side effects observed in histopathological studies .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored, showing promising results against various bacterial strains.
Summary of Findings
Research indicates that this compound exhibits:
- Broad-spectrum antibacterial activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal properties : Demonstrated efficacy in inhibiting fungal growth in preliminary assays.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, suggesting a mechanism for their anticancer activity .
- COX Inhibition : The compound may exert its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, as indicated by studies measuring COX activity and inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
